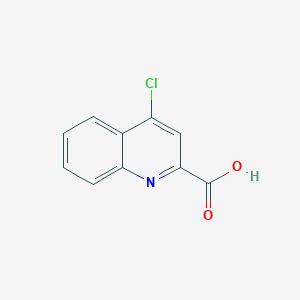

4-Chloroquinoline-2-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

4-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVXNYIJMSNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300416 | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-82-1 | |

| Record name | 15733-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Chemistry

An In-Depth Technical Guide to 4-Chloroquinoline-2-carboxylic acid

This compound is a heterocyclic organic compound that serves as a pivotal building block in synthetic chemistry.[1] Its quinoline core, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery, appearing in numerous natural and synthetic bioactive molecules.[2] The specific placement of a chloro group at the 4-position and a carboxylic acid at the 2-position creates a unique electronic and steric environment, rendering the molecule a highly versatile intermediate for developing novel pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.

Core Identification:

Physicochemical Properties

The functional groups of this compound dictate its physical and chemical behavior, influencing its reactivity and suitability for various synthetic transformations.

| Property | Value / Description | Source(s) |

| CAS Number | 15733-82-1 | [5][6][7] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][5] |

| Molecular Weight | 207.61 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Purity | Typically ≥ 95% | [1][5] |

| Appearance | White or grey solid | [4] |

| GHS Signal Word | Warning | [3] |

| GHS Hazard Class | Irritant | [3] |

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions providing access to the core ring system. The specific substitution pattern of this compound requires precise regioselective control.

Conceptual Synthetic Workflow

The general approach involves either building the quinoline ring with the desired functionalities already present on the precursors or performing regioselective functionalization on a pre-formed quinoline ring.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 15733-82-1 [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synchem.de [synchem.de]

- 6. echemi.com [echemi.com]

- 7. This compound | 15733-82-1 [chemicalbook.com]

4-Chloroquinoline-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Chloroquinoline-2-carboxylic Acid

Foreword: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic scaffold is present in numerous natural alkaloids, synthetic drugs, and functional materials.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of an electrophilic chlorine atom at the C4 position and a nucleophilic/chelating carboxylic acid group at the C2 position creates a molecule with a unique and versatile reactivity profile, making it a valuable building block for synthetic chemists and a compelling scaffold for drug discovery programs.[5]

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound (4-CQ-2-CA) is the first step in harnessing its synthetic potential. These properties dictate its solubility, stability, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 15733-82-1 | [6][7][8] |

| Molecular Formula | C₁₀H₆ClNO₂ | [5][7][8] |

| Molecular Weight | 207.61 g/mol | [5][7][8] |

| IUPAC Name | This compound | [5] |

| Purity | Typically ≥95% | [7][8] |

| Storage | Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and dechlorination. | [5] |

Synthesis Strategies: Regioselective Functionalization

The synthesis of specifically substituted quinolines like 4-CQ-2-CA requires precise control over regioselectivity. While classical named reactions like the Pfitzinger or Gould-Jacobs syntheses are foundational for building the quinoline core, accessing the 2,4-disubstituted pattern often involves the functionalization of a pre-formed quinoline ring.[5] A key strategy involves activating the quinoline ring towards nucleophilic attack at the C2 and C4 positions via N-oxidation.

The diagram below illustrates a plausible synthetic pathway. The initial oxidation of the quinoline nitrogen makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. This activation is a cornerstone of quinoline chemistry, allowing for the introduction of functional groups that would otherwise be difficult to install.

Caption: Plausible synthetic route to this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The chemistry of 4-CQ-2-CA is dominated by the interplay between the electrophilic C4 position, activated by the ring nitrogen and the chloro-substituent, and the versatile carboxylic acid at C2.

Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the basis for the synthesis of a vast library of biologically active 4-aminoquinoline derivatives, including the famed antimalarial drug chloroquine.[3][9]

-

Causality: The electron-withdrawing effect of the quinoline ring's nitrogen atom polarizes the C4-Cl bond, making the C4 carbon highly electrophilic and susceptible to attack by nucleophiles such as primary and secondary amines, thiols, and alkoxides.[3][9][10] Reactions are often conducted at elevated temperatures, sometimes using microwave irradiation to shorten reaction times and improve yields.[3]

Reactivity at the 2-Position: The Carboxylic Acid Moiety

The carboxylic acid group at C2 undergoes a range of classical transformations:

-

Esterification and Amide Formation: The acid can be converted to esters (e.g., ethyl 4-chloroquinoline-2-carboxylate) or amides, which can modulate the compound's solubility, membrane permeability, and biological activity.[6][11]

-

Metal Chelation: The carboxylate group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand to chelate metal ions. This property is the rationale behind its investigation as a potential inhibitor of metalloenzymes.[5]

-

Bioisosteric Replacement: In drug design, the carboxylic acid is often a liability due to poor membrane permeability or rapid metabolism.[12] 4-CQ-2-CA serves as a starting point for replacing the acid with bioisosteres (e.g., tetrazoles) to improve pharmacokinetic properties while retaining biological function.

The diagram below summarizes the key reactive sites of the molecule.

Caption: Key reaction pathways for this compound.

Spectral Characterization: The Molecular Fingerprint

Unambiguous identification and purity assessment of 4-CQ-2-CA rely on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: A series of multiplets in the aromatic region (approx. 7.5-8.5 ppm).- Carboxylic Acid Proton: A highly deshielded, broad singlet near 12 δ, which is concentration and solvent dependent.[13] |

| ¹³C NMR | - Carbonyl Carbon: Signal in the range of 165-185 δ.[13]- C4-Cl Carbon: A characteristic downfield shift to approximately 140–150 ppm due to the electronegativity of the chlorine atom.[5] |

| IR Spectroscopy | - O-H Stretch: A very broad, strong absorption from 2500-3300 cm⁻¹ due to hydrogen-bonded dimers.[13][14]- C=O Stretch: An intense band between 1690-1760 cm⁻¹.[13][14]- C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[14] |

| Mass Spectrometry (MS) | - Molecular Ion: A protonated molecular ion [M+H]⁺ is observed at m/z 208.0, showing a characteristic isotopic pattern (approx. 3:1 ratio for M+H and M+2+H) due to the presence of ³⁵Cl and ³⁷Cl.[5]- Fragmentation: Key fragments typically arise from the loss of the carboxylic acid group as CO₂ (44 Da) or the COOH radical (45 Da).[5][15] |

Applications in Research and Drug Discovery

This compound is not an end product but a versatile starting material for creating diverse chemical libraries for biological screening.

-

Antimalarial Drug Development: As a close analog to the core of chloroquine, it is a primary scaffold for synthesizing new 4-aminoquinolines to combat drug-resistant malaria strains.[16]

-

Anticancer Research: The quinoline scaffold is found in several kinase inhibitors. Modifications of 4-CQ-2-CA are explored to develop novel antiproliferative agents.[10] Derivatives of quinoline carboxylic acids have also been investigated as histone deacetylase (HDAC) inhibitors.[17]

-

Antibacterial Agents: The quinolone core, characterized by a carboxylic acid at a neighboring position to the nitrogen, is famous for its antibacterial properties (e.g., ciprofloxacin).[18][19] This makes 4-CQ-2-CA an interesting starting point for novel antibacterial compounds.

-

Metalloenzyme Inhibitors: The chelating ability of the molecule makes it a candidate for designing inhibitors of enzymes that rely on metal cofactors for their catalytic activity.[5]

The following workflow illustrates its role in a typical drug discovery pipeline.

Caption: Role of 4-CQ-2-CA in a drug discovery workflow.

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol provides a representative procedure for the nucleophilic aromatic substitution reaction at the C4 position, a key transformation for this scaffold.

Objective: To synthesize N-butyl-2-carboxy-quinoline-4-amine from this compound and butylamine.

Materials:

-

This compound (1.0 eq)

-

Butylamine (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

50 mL round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask charged with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.8 mmol).

-

Solvent and Reagents: Add DMF (20 mL) to dissolve the starting material. Add DIPEA (1.67 mL, 9.6 mmol) followed by butylamine (1.43 mL, 14.4 mmol).

-

Experimental Rationale: DMF is a polar aprotic solvent suitable for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. An excess of the nucleophile (butylamine) is used to ensure complete consumption of the starting material.

-

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol mobile phase. The reaction is typically complete within 6-12 hours.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate validates the reaction's progress.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Rationale: The bicarbonate wash removes any unreacted starting acid and acidic byproducts. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and Mass Spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 15733-82-1 [benchchem.com]

- 6. This compound | 15733-82-1 [chemicalbook.com]

- 7. synchem.de [synchem.de]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 18. 4-Methylquinoline-2-Carboxylic Acid [myskinrecipes.com]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

4-Chloroquinoline-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4-Chloroquinoline-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound built upon a quinoline scaffold. The quinoline ring system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications. The strategic placement of a chlorine atom at the 4-position and a carboxylic acid at the 2-position makes this molecule a versatile building block for creating more complex and biologically active compounds.[3]

Physicochemical Properties and Structural Analysis

The unique characteristics of this compound stem from the interplay between the quinoline core and its functional groups. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets.[3] The chlorine atom, a halogen, modifies the electronic properties of the quinoline ring, which can impact its reactivity and interactions with macromolecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 207.61 g/mol | [4] |

| Molecular Formula | C10H6ClNO2 | [4] |

| CAS Number | 15733-82-1 | [4][5][6] |

| Purity | Typically ≥95% | [4] |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids can be achieved through various named reactions, including the Pfitzinger, Doebner, Combes, Conrad-Limpach, and Gould-Jacobs reactions.[3] Achieving the specific 4-chloro-2-carboxylic acid substitution pattern requires careful control over the regioselectivity of the reactions.

One plausible synthetic approach involves the regioselective chlorination and carboxylation of a pre-formed quinoline ring or the use of precursors that already contain the necessary functionalities.[3]

Below is a conceptual workflow for the synthesis of a quinoline carboxylic acid derivative.

Caption: Conceptual workflow for quinoline carboxylic acid synthesis.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sharp, single peak at a specific retention time indicates a high-purity sample.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to 207.61 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Both ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in various scientific fields.

Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[7] Quinoline derivatives have shown promise as:

-

Antimicrobial and Antifungal Agents: The quinoline scaffold is present in several antibacterial drugs.[8]

-

Anti-inflammatory Agents: Certain quinoline derivatives exhibit anti-inflammatory properties.[7]

-

Antimalarial and Anticancer Drugs: The 7-chloroquinoline scaffold is a well-known feature in antimalarial drugs, and other derivatives have been investigated for their anticancer potential.[3][7]

The biological activity is often attributed to the ability of the quinoline core to intercalate with DNA or inhibit key enzymes.[9] The carboxylic acid and chloro substituents can be modified to fine-tune the compound's activity and pharmacokinetic properties.[3]

Computational Modeling

In silico techniques like molecular docking are used to predict how this compound and its derivatives might bind to biological targets, such as enzymes or receptors.[3] This aids in the rational design of new drugs.

Caption: Simplified diagram of ligand-target interaction.

Material Science and Analytical Chemistry

Beyond pharmaceuticals, this compound and its derivatives have applications in:

-

Material Science: They can be incorporated into polymers and coatings to enhance their chemical resistance and durability.[7]

-

Analytical Chemistry: The quinoline carboxylic acid structure can act as a chelating agent for metal ions, enabling its use in the development of sensitive and selective detection methods.[3]

Conclusion

This compound is a versatile and valuable compound in modern chemical and pharmaceutical research. Its unique structural features provide a foundation for the development of a wide array of novel molecules with diverse applications. A thorough understanding of its properties, synthesis, and potential applications is crucial for researchers aiming to leverage this powerful chemical scaffold in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 15733-82-1 [benchchem.com]

- 4. synchem.de [synchem.de]

- 5. This compound | 15733-82-1 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloroquinoline-2-carboxylic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloroquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₁₀H₆ClNO₂), a key heterocyclic building block in medicinal and materials chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The narrative emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Each section includes detailed protocols, data tables, and expert analysis to facilitate the unambiguous characterization of this compound.

Introduction and Molecular Structure

This compound is a bifunctional quinoline derivative whose utility stems from its distinct electronic and steric properties.[1] The quinoline core is a privileged scaffold in drug discovery, most notably in antimalarial agents like chloroquine, while the carboxylic acid and chloro substituents provide reactive handles for further chemical modification.[1][3] Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of the molecule during synthesis and application.

The molecule consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a carboxylic acid group at the C2 position. This specific arrangement dictates the electronic distribution and, consequently, the spectroscopic behavior of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) due to the higher solubility of carboxylic acids and its ability to exchange with the acidic proton, which can be a useful diagnostic tool. The acidic proton of a carboxylic acid is typically observed as a very broad singlet far downfield (10-12 ppm), a region that is often diagnostic.[4][5]

Data Interpretation and Discussion: The ¹H NMR spectrum will display signals corresponding to the five aromatic protons and the single carboxylic acid proton. The electron-withdrawing nature of the chloro, carboxylic acid, and quinoline nitrogen atoms significantly deshields the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

|---|---|---|---|---|

| COOH | > 12.0 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding and exchange.[4] |

| H3 | ~8.2 | Singlet | N/A | Isolated proton between two electron-withdrawing groups (C=O and Cl). |

| H5 | ~8.1 | Doublet | J ≈ 8.5 | Peri-deshielding effect from the quinoline nitrogen. |

| H8 | ~8.0 | Doublet | J ≈ 8.5 | Deshielded by proximity to the heterocyclic ring. |

| H6 | ~7.9 | Triplet | J ≈ 7.5 | Standard aromatic region, coupled to H5 and H7. |

| H7 | ~7.7 | Triplet | J ≈ 7.5 | Standard aromatic region, coupled to H6 and H8. |

Note: Predicted values are based on analysis of similar quinoline structures and general substituent effects. Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, yielding a single peak for each unique carbon atom. The broad chemical shift range of ¹³C NMR allows for the clear resolution of all 10 carbon atoms in the molecule.[6] Quaternary carbons (those without attached protons, like C2, C4, C4a, and C8a) typically show weaker signals.[6]

Data Interpretation and Discussion: The spectrum will show ten distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[7] The carbon atom attached to the chlorine (C4) is also expected to be shifted downfield.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 | ~148 | Attached to electronegative N and COOH group. |

| C3 | ~123 | Aromatic CH. |

| C4 | ~145 | Attached to electronegative Cl atom.[1] |

| C4a | ~140 | Quaternary aromatic carbon. |

| C5 | ~129 | Aromatic CH. |

| C6 | ~128 | Aromatic CH. |

| C7 | ~132 | Aromatic CH. |

| C8 | ~129 | Aromatic CH. |

| C8a | ~149 | Quaternary carbon adjacent to nitrogen. |

| COOH | ~167 | Carbonyl carbon of a carboxylic acid.[7][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: Samples are typically analyzed as a solid (e.g., KBr pellet) or a mull. This is because carboxylic acids exist as hydrogen-bonded dimers in condensed phases, which gives rise to their uniquely broad O-H stretching absorption, a key diagnostic feature.[4][9]

Data Interpretation and Discussion: The IR spectrum is dominated by absorptions from the carboxylic acid group. The most telling feature is the extremely broad O-H stretch.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded)[7][9][10] |

| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp | C-H Stretch |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp | C=O Stretch[7][9] |

| C=N, C=C (Aromatic) | 1600 - 1450 | Medium-Strong | Ring Stretching |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O Stretch[9][10] |

| C-Cl | 800 - 600 | Medium-Strong | C-Cl Stretch |

The "messy" region from 3300-2500 cm⁻¹, where the broad O-H band overlaps with the sharper C-H stretches, is highly characteristic of a carboxylic acid.[9]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the fragmentation pathways.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can confirm the elemental composition.[1]

Data Interpretation and Discussion: The molecular weight of this compound is 207.61 g/mol .[1][11][12] The presence of chlorine will result in a characteristic M+2 isotopic pattern, where the peak at [M+2] is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Table 4: Expected Key Ions in ESI-MS

| m/z Value | Ion | Rationale |

|---|---|---|

| 208.0160 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl). |

| 210.0131 | [(M+2)+H]⁺ | Protonated molecular ion with ³⁷Cl isotope. |

| 164.0262 | [M-CO₂+H]⁺ | Loss of carbon dioxide (44 Da).[2][13] |

| 128.0367 | [M-COOH-H]⁺ | Loss of the entire carboxyl group (45 Da).[2][13] |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Causality Behind Experimental Choices: The compound is dissolved in a UV-transparent solvent, such as ethanol or methanol. The resulting spectrum plots absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λₘₐₓ.

Data Interpretation and Discussion: The extended π-system of the quinoline ring is a strong chromophore. The presence of the carboxylic acid and chloro substituents will modulate the energy of the electronic transitions. One would expect to see strong absorptions corresponding to π→π* transitions.[14] Carboxylic acids themselves, without further conjugation, typically absorb around 210 nm, which is too low to be of significant use.[5] However, when conjugated with the quinoline ring, this will contribute to the overall absorption profile. The spectrum is expected to show multiple bands characteristic of the heteroaromatic system.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ)

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~230-250 | π→π* | Quinoline Ring System |

| ~300-330 | π→π* | Extended Conjugated System |

Experimental Protocols

The following protocols represent standardized workflows for acquiring the spectroscopic data discussed.

Workflow Overview

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

-

Preparation: Vigorously grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.

-

Sample Scan: Mount the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: High-Resolution Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

System Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument resolution is set to >10,000 to obtain accurate mass measurements.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and its M+2 isotope peak. Use software to calculate the elemental composition and compare it with the theoretical formula.

Conclusion

The spectroscopic data for this compound provides a unique and definitive fingerprint for its structural confirmation. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy provides unequivocal evidence for the carboxylic acid functional group through its characteristic broad O-H and sharp C=O stretching bands. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system for the comprehensive characterization of this important chemical entity.

References

- 1. This compound|CAS 15733-82-1 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. synchem.de [synchem.de]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. chempap.org [chempap.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the NMR Analysis of 4-Chloroquinoline-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloroquinoline-2-carboxylic acid, a compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of spectral data, offering instead a detailed interpretation grounded in the fundamental principles of NMR and the specific electronic effects of the quinoline ring system. We will explore both ¹H and ¹³C NMR spectroscopy, providing predicted chemical shifts, discussing expected coupling patterns, and outlining the experimental protocols necessary for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural elucidation of this important molecule.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a key synthetic intermediate in the development of novel quinoline-based pharmaceuticals. The precise placement of the chloro and carboxylic acid substituents on the quinoline core dramatically influences the molecule's physicochemical properties and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each atom, allowing for the verification of the substitution pattern and the overall purity of the compound. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a framework for its confident identification and characterization.

Foundational Principles: Understanding the Quinoline Ring in NMR

The quinoline ring system can be conceptualized as a fusion of a benzene ring and a pyridine ring. This fusion results in a complex electronic environment where the protons and carbons exhibit distinct chemical shifts. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the protons and carbons in its vicinity.

Substituents on the quinoline ring further modulate these electronic effects. In this compound, we have two key substituents:

-

4-Chloro group: Chlorine is an electronegative atom that exerts a deshielding inductive effect. Its presence at the 4-position will significantly influence the chemical shifts of nearby protons and carbons.

-

2-Carboxylic acid group: The carboxylic acid group is also electron-withdrawing. Its proton is highly deshielded and typically appears far downfield in the ¹H NMR spectrum. The carbonyl carbon has a characteristic chemical shift in the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol provides a robust starting point for the analysis of this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or, if solubility permits, chloroform-d.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Purity: Ensure the sample is free of particulate matter and residual solvents from synthesis, as these can interfere with the spectrum.

Spectrometer Setup

-

Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the solvent. Shimming the magnetic field is a critical step to achieve optimal resolution, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters: Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

The logical flow of a standard NMR experiment is outlined in the diagram below:

Caption: A generalized workflow for acquiring NMR spectra.

Spectral Interpretation: ¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons on the quinoline ring and the single carboxylic acid proton. The predicted chemical shifts and coupling patterns are detailed in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~8.4 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent carboxylic acid group and the ring nitrogen. |

| H-5 | ~8.2 | d | 8.5 | Doublet due to coupling with H-6. Deshielded due to its peri-position relative to the nitrogen. |

| H-6 | ~7.8 | t | 7.5 | Triplet due to coupling with H-5 and H-7. |

| H-7 | ~8.0 | t | 7.8 | Triplet due to coupling with H-6 and H-8. |

| H-8 | ~7.9 | d | 8.2 | Doublet due to coupling with H-7. |

| COOH | >12 | br s | - | Broad singlet due to hydrogen bonding and exchange. Highly deshielded.[1] |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and concentration.

The expected coupling patterns for the aromatic protons are illustrated below:

Caption: Predicted spin-spin coupling network for the aromatic protons.

Spectral Interpretation: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display ten distinct signals, one for each of the ten carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150 | Attached to the electron-withdrawing carboxylic acid group and nitrogen. |

| C-3 | ~122 | Shielded relative to other carbons on the pyridine ring. |

| C-4 | ~148 | Deshielded due to the attached chlorine atom. |

| C-4a | ~125 | Bridgehead carbon. |

| C-5 | ~129 | Aromatic carbon. |

| C-6 | ~128 | Aromatic carbon. |

| C-7 | ~132 | Aromatic carbon. |

| C-8 | ~130 | Aromatic carbon. |

| C-8a | ~149 | Bridgehead carbon adjacent to nitrogen. |

| COOH | ~167 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[2] |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) by observing their correlations to nearby protons. For instance, the signal for C-2 could be confirmed by its correlation to H-3.

The relationship between these key 2D NMR experiments is depicted below:

Caption: Interconnectivity of 1D and 2D NMR experiments for comprehensive structural analysis.

Conclusion

The NMR analysis of this compound is a multi-faceted process that relies on a solid understanding of fundamental NMR principles and the specific electronic characteristics of the quinoline ring system. By combining high-quality 1D ¹H and ¹³C NMR data with insights from 2D correlation experiments, researchers can achieve an unambiguous and confident structural assignment of this important synthetic intermediate. The predicted spectral data and experimental protocols outlined in this guide provide a robust framework for scientists and professionals engaged in the synthesis and characterization of novel quinoline-based compounds.

References

An In-Depth Technical Guide to the Infrared Spectrum of 4-Chloroquinoline-2-carboxylic acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chloroquinoline-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. As a substituted quinoline, its structural elucidation is critical, and IR spectroscopy offers a rapid, non-destructive method for confirming its functional group architecture. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of spectral data.

Introduction: The Vibrational Signature of a Complex Heterocycle

This compound combines three key structural features, each with a distinct vibrational fingerprint: a quinoline ring system, a carboxylic acid, and a chlorine substituent. The resulting IR spectrum is a rich tapestry of overlapping bands, the interpretation of which requires a systematic approach grounded in the fundamental principles of molecular vibrations.

The quinoline core, an aromatic heterocyclic system, gives rise to a series of sharp absorptions corresponding to C-H and C=C/C=N bond stretching and bending. The carboxylic acid group introduces highly characteristic and intense bands, notably the broad O-H stretch, a consequence of strong intermolecular hydrogen bonding, and the prominent C=O (carbonyl) stretch. Finally, the C-Cl bond contributes its own stretching vibration, typically found in the lower wavenumber "fingerprint" region of the spectrum. Understanding the interplay of these functional groups is paramount for a complete spectral assignment.

Theoretical Framework and Molecular Structure

To fully appreciate the IR spectrum, we must first consider the molecule's structure and the electronic effects at play. The carboxylic acid at position 2 and the chlorine at position 4 influence the electron distribution within the quinoline ring, which can subtly shift the vibrational frequencies of the ring's bonds.

Caption: Molecular structure of this compound.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This non-covalent interaction has a profound effect on the IR spectrum, particularly on the stretching frequencies of the O-H and C=O bonds.

Caption: Hydrogen-bonded dimer of a generic carboxylic acid.

Detailed Spectral Interpretation

The IR spectrum of this compound can be logically divided into several key regions for analysis. The expected absorption bands and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Band Shape |

| 3300 - 2500 | O-H stretch (H-bonded) | Carboxylic Acid | Strong | Very Broad |

| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring | Medium | Sharp |

| ~1710 - 1680 | C=O stretch (conjugated, H-bonded) | Carboxylic Acid | Strong | Sharp |

| 1600 - 1450 | C=C and C=N ring stretches | Quinoline Ring | Medium | Multiple, Sharp |

| 1440 - 1395 | O-H in-plane bend | Carboxylic Acid | Medium | Broad |

| 1320 - 1210 | C-O stretch (coupled with O-H bend) | Carboxylic Acid | Strong | Broad |

| 900 - 675 | C-H out-of-plane bend (aromatic) | Quinoline Ring | Strong | Sharp |

| ~850 - 550 | C-Cl stretch | Chloro-substituent | Medium | Sharp |

The High-Frequency Region (4000 - 2500 cm⁻¹)

O-H Stretching (Carboxylic Acid): The most prominent feature in this region is an exceptionally broad and strong absorption band from approximately 3300 to 2500 cm⁻¹.[1] This breadth is the hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1] The hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber compared to a "free" hydroxyl group.

Aromatic C-H Stretching: Superimposed on the broad O-H band, one can expect to find several sharper, medium-intensity peaks between 3100 and 3000 cm⁻¹. These are characteristic of the C-H stretching vibrations of the quinoline ring's aromatic protons.

The Carbonyl and Double-Bond Region (1800 - 1450 cm⁻¹)

C=O Stretching (Carboxylic Acid): A very strong and sharp absorption is anticipated in the range of 1710-1680 cm⁻¹. This is due to the C=O stretching vibration of the carboxylic acid. The position of this band is influenced by two competing effects:

-

Conjugation: The carboxylic acid group is conjugated with the quinoline ring, which delocalizes the pi-electrons and slightly weakens the C=O bond, shifting the absorption to a lower frequency.

-

Dimerization: Hydrogen bonding also weakens the C=O bond, further lowering its stretching frequency.

Quinoline Ring C=C and C=N Stretching: The aromatic quinoline core will exhibit a series of medium to strong, sharp absorptions between approximately 1600 and 1450 cm⁻¹. These correspond to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic ring system.

The Fingerprint Region (1450 - 500 cm⁻¹)

This region contains a wealth of structural information, though the bands can be complex and overlapping.

O-H In-Plane Bending and C-O Stretching: Two important vibrations from the carboxylic acid group appear here. A medium, broad peak between 1440-1395 cm⁻¹ is attributed to the in-plane bending of the O-H bond.[1] A strong, broad band, typically between 1320-1210 cm⁻¹, arises from the C-O stretching vibration, which is often coupled with the O-H bending motion.

Aromatic C-H Out-of-Plane Bending: Strong, sharp bands between 900 and 675 cm⁻¹ are characteristic of the out-of-plane C-H bending ("oop") vibrations of the quinoline ring. The exact positions of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

C-Cl Stretching: The stretching vibration of the C-Cl bond is expected to produce a medium to strong, sharp absorption in the lower frequency part of the fingerprint region, typically between 850 and 550 cm⁻¹. Theoretical and experimental studies on similar chloroquinoline derivatives have identified these vibrations in this range. For instance, a theoretical C-Cl vibration for 2-chloroquinoline-3-carboxaldehyde was calculated at 644 and 576 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean, interpretable IR spectrum of a solid sample like this compound requires proper sample preparation. The goal is to minimize scattering of the infrared beam and ensure an appropriate sample concentration.

Caption: Workflow for FTIR sample preparation of a solid compound.

Step-by-Step Methodology (KBr Pellet Technique)

-

Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle. This reduces particle size and minimizes light scattering.

-

Mixing with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is transparent to infrared radiation and serves as a matrix. Mix thoroughly with the sample.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure to form a clear or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Conclusion

The infrared spectrum of this compound is a powerful diagnostic tool for its structural verification. The key identifying features are the very broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the strong, sharp C=O stretch (1710-1680 cm⁻¹), and the complex fingerprint region containing absorptions for the quinoline ring and the C-Cl bond. By systematically analyzing these characteristic bands, researchers can confidently confirm the presence of the key functional groups and the overall integrity of the molecular structure.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Chloroquinoline-2-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development.[1] Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document will delve into the theoretical underpinnings of its fragmentation pathways under common ionization techniques, present detailed experimental protocols for its analysis, and offer expert insights into the interpretation of the resulting mass spectra. The principles and methodologies discussed herein are intended to serve as a valuable resource for researchers and professionals engaged in the analysis of quinoline derivatives and other heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer drugs. The presence of a carboxylic acid at the 2-position and a chloro group at the 4-position imparts unique physicochemical and biological properties, making it a versatile precursor for a wide range of derivatives.[1] Accurate and reliable analytical methods are paramount for the characterization of this compound and its analogs throughout the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and specificity, stands out as the premier technique for this purpose. This guide will focus on elucidating the fragmentation pathways of this compound, providing a foundational understanding for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization method employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common techniques, each providing complementary structural information.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI, this compound is expected to undergo extensive fragmentation. The initial event is the formation of a molecular ion (M+•). The primary fragmentation pathways will likely involve the carboxylic acid group, which is a common and predictable fragmentation site for such compounds.[2]

-

Loss of the Carboxyl Radical: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond between the carbonyl carbon and the quinoline ring, leading to the loss of a carboxyl radical (•COOH), resulting in an ion at [M - 45]+.[2][3]

-

Decarboxylation: Another characteristic fragmentation is the loss of a neutral carbon dioxide molecule (CO2), which would yield an ion at [M - 44]+•.[3]

-

Subsequent Fragmentation of the Quinoline Ring: The resulting fragment ions, now devoid of the carboxylic acid group, will likely undergo further fragmentation of the quinoline ring system. A common fragmentation pathway for quinoline and its derivatives is the loss of hydrogen cyanide (HCN), which would result in ions at [M - 45 - 27]+ and [M - 44 - 27]+•. The presence of the chloro-substituent will influence the relative abundance of these and other fragment ions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]+, in positive ion mode, or a deprotonated molecule, [M-H]-, in negative ion mode.[4] Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer will induce fragmentation.

Positive Ion Mode ([M+H]+):

In positive ion mode, the protonated molecule of this compound (C10H6ClNO2, MW: 207.61 g/mol ) would have an m/z of approximately 208.01.[1][5] The primary fragmentation events are anticipated to be:

-

Loss of Water: A facile loss of a neutral water molecule (H2O) from the protonated carboxylic acid group is expected, leading to a fragment ion at [M+H - 18]+.

-

Loss of Carbon Monoxide: Following the loss of water, or in a concerted fashion, the loss of carbon monoxide (CO) is a common fragmentation pathway for protonated carboxylic acids, which would result in an ion at [M+H - 18 - 28]+.

-

Decarboxylation: Direct loss of formic acid (HCOOH) or a sequential loss of H2O and CO from the protonated molecule can also be considered.

Negative Ion Mode ([M-H]-):

In negative ion mode, the deprotonated molecule would have an m/z of approximately 206.00. The fragmentation of the [M-H]- ion is expected to be dominated by:

-

Decarboxylation: The most prominent fragmentation will likely be the loss of a neutral carbon dioxide molecule (CO2) from the carboxylate anion, resulting in a highly stable carbanion. This would produce a fragment ion at [M-H - 44]-.

The following table summarizes the key predicted fragment ions for this compound:

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |

| EI | ~207 (M+•) | ~162 | •COOH |

| ~163 | CO2 | ||

| ~135 / ~136 | COOH + HCN / CO2 + HCN | ||

| ESI (+) MS/MS | ~208 ([M+H]+) | ~190 | H2O |

| ~162 | H2O + CO | ||

| ESI (-) MS/MS | ~206 ([M-H]-) | ~162 | CO2 |

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

This section provides a generalized workflow for the analysis of this compound using LC-MS/MS with electrospray ionization.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to create working standards at appropriate concentrations for instrument optimization and analysis (e.g., 1 µg/mL, 100 ng/mL).

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove interferences.

Liquid Chromatography (LC) Parameters

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI, positive and negative modes should be evaluated to determine the most sensitive and informative polarity.

-

Precursor Ion Selection: In a full scan experiment, identify the [M+H]+ or [M-H]- ion.

-

Collision-Induced Dissociation (CID): Perform product ion scans of the selected precursor ion. Optimize the collision energy to achieve a rich fragmentation pattern without excessive fragmentation.

-

Data Acquisition: Acquire data in both full scan and product ion scan modes. For quantitative analysis, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method should be developed.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Electron Ionization (EI) Fragmentation

Caption: Proposed EI fragmentation of this compound.

ESI (+) MS/MS Fragmentation

Caption: Proposed ESI (+) fragmentation of protonated this compound.

ESI (-) MS/MS Fragmentation

Caption: Proposed ESI (-) fragmentation of deprotonated this compound.

Conclusion and Future Directions

This guide has outlined the fundamental principles and expected fragmentation patterns for this compound under common mass spectrometric conditions. The provided experimental workflow serves as a robust starting point for researchers to develop and validate their own analytical methods. While the proposed fragmentation pathways are based on established chemical principles, it is imperative to confirm these with high-resolution mass spectrometry and by analyzing isotopically labeled standards. A deeper understanding of the fragmentation mechanisms will ultimately enable more confident structural elucidation of novel derivatives and the development of highly specific and sensitive quantitative assays, thereby supporting the advancement of drug discovery and development programs.

References

- 1. This compound|CAS 15733-82-1 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Crystal Structure of 4-Chloroquinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document provides a comprehensive analysis of the molecular structure and predicted solid-state characteristics of 4-Chloroquinoline-2-carboxylic acid. It is important to note that a comprehensive single-crystal X-ray diffraction study for this specific compound is not available in the public domain as of the date of this guide. Therefore, this guide is structured to provide maximum value by (1) detailing the known molecular architecture, (2) predicting the intermolecular interactions that govern its crystal packing based on established crystallographic principles and data from closely related analogues, and (3) providing a robust, field-proven experimental workflow for its synthesis, crystallization, and structural elucidation. For illustrative purposes, we will reference the known crystal structure of its parent compound, Quinoline-2-carboxylic acid.

Introduction: The Significance of this compound

This compound is a heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. Quinoline derivatives are central to a wide array of pharmaceuticals, including antimalarial agents like chloroquine, showcasing their profound biological relevance.[1][2] The specific substitution pattern of this compound, featuring a chloro group at the 4-position and a carboxylic acid at the 2-position, creates a unique electronic and steric profile. These functional groups are critical as they modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn dictate its interaction with biological targets.

Understanding the three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount in drug development. It influences critical properties such as solubility, dissolution rate, stability, and bioavailability. This guide will explore the anticipated structural features of this compound, providing a foundational understanding for researchers engaged in its synthesis and application.

Molecular Structure and Predicted Conformation

The molecular structure of this compound consists of a bicyclic aromatic quinoline ring system. The key substituents are a chlorine atom at position C4 and a carboxylic acid group at position C2.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [3] |

| Molecular Weight | 207.61 g/mol | [3] |

| IUPAC Name | This compound | - |

| CAS Number | 15733-82-1 | - |

The quinoline ring is inherently planar. The carboxylic acid group, containing sp² hybridized carbons and oxygens, also has a planar geometry. The primary conformational flexibility lies in the torsion angle between the plane of the quinoline ring and the plane of the carboxylic acid group. Steric hindrance between the carboxylic acid and the peri-hydrogen at C8 is minimal, but the electronic environment created by the ring nitrogen and the C4-chloro group will influence its preferred orientation.

Predicted Crystal Packing and Intermolecular Interactions

While the definitive crystal structure is unknown, we can predict the dominant intermolecular interactions that stabilize the lattice based on studies of analogous compounds. The crystal packing will be a finely tuned balance of hydrogen bonding, halogen bonding, and π-π stacking interactions.[4]

Hydrogen Bonding: The Carboxylic Acid Dimer Synthon

Carboxylic acids have a strong propensity to form robust, centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds. This is one of the most reliable and predictable supramolecular synthons in crystal engineering. It is highly probable that this compound will exhibit this dimeric motif, which would act as the primary organizing feature in the crystal lattice.

π-π Stacking and Halogen Interactions

The planar quinoline cores are expected to arrange themselves to maximize stabilizing π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for dense packing in aromatic systems. In chloroquine salts, π-π stacking of the quinoline rings is a noted feature, though electrostatic repulsion can occur if the rings are protonated.[5][6]

Furthermore, the chlorine substituent at the C4 position can participate in various weak interactions. Halogen bonding (C-Cl···N or C-Cl···O) or other dipole-dipole interactions involving the C-Cl bond could play a secondary but important role in directing the three-dimensional architecture.[4]

Case Study: The Crystal Structure of Quinoline-2-carboxylic Acid

To illustrate the type of data obtained from a successful crystal structure determination, we present the known crystallographic information for the parent compound, Quinoline-2-carboxylic acid (also known as Quinaldic acid).[7][8] This molecule crystallizes in the monoclinic space group P2₁/c.[7] Its structure is characterized by the presence of both neutral molecules and their zwitterionic tautomers, stabilized by a network of intermolecular hydrogen bonds.[7][9]

| Parameter | Quinoline-2-carboxylic Acid | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

| Key Interactions | Intermolecular Hydrogen Bonds, Tautomer Pairs | [7] |

This real-world example underscores the complexity that can arise in seemingly simple molecules. The potential for zwitterion formation and different hydrogen bonding patterns means that experimental determination is irreplaceable for a complete understanding.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to solve the crystal structure of this compound, a systematic, multi-step approach is required. This workflow represents an industry-standard process for small molecule crystallography.[10][11]

Protocol 1: Synthesis of Quinoline Carboxylic Acids

Quinoline-2-carboxylic acids and their derivatives can be synthesized via several established routes. One common method is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[12] For the title compound, a more targeted synthesis starting from pre-functionalized precursors is often employed.

Step-by-Step Synthesis (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable isatin derivative (e.g., 6-chloroisatin) in a solution of potassium hydroxide in aqueous ethanol.

-

Addition of Reagents: Add an appropriate acetophenone derivative. The choice of reactants will define the final substitution pattern.

-

Reflux: Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified carboxylic acid.

Protocol 2: Single Crystal Growth via Slow Evaporation

Growing diffraction-quality single crystals is often the most challenging step.[10] The slow evaporation method is a reliable starting point.[7]

-

Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.

-

Prepare a Saturated Solution: Add the purified this compound to the chosen solvent in a clean vial. Gently warm and stir the mixture until the solid is fully dissolved. Allow it to cool to room temperature, ensuring a saturated or near-saturated solution.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial. This removes dust and other particulates that could cause rapid, uncontrolled nucleation.

-

Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

-

Monitoring & Harvesting: Monitor the vial over several days to weeks for the formation of clear, well-defined crystals. Once crystals of a suitable size (~0.1-0.3 mm) have formed, carefully harvest them using a nylon loop.

Conclusion and Future Work

While the definitive crystal structure of this compound remains to be experimentally determined, a robust hypothesis can be formed regarding its solid-state behavior. The molecular architecture is defined by a planar quinoline core substituted with electron-withdrawing chloro and carboxyl groups. Its crystal lattice is anticipated to be dominated by strong O-H···O hydrogen bonds, leading to the formation of classic carboxylic acid dimers. These dimers would likely be further organized by π-π stacking of the quinoline rings and weaker halogen-related interactions.

The absence of a published structure represents a clear opportunity for further research. The experimental determination of this crystal structure via the workflows outlined in this guide would provide invaluable data for the fields of medicinal chemistry and materials science. It would allow for a precise understanding of its intermolecular interactions, inform polymorph screening, and provide a structural basis for computational docking studies, ultimately accelerating its potential application in drug discovery and development.

References

- 1. iucr2005.iucr.org [iucr2005.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloroquinoline-4-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Collection - Intermolecular Recognition of the Antimalarial Drug Chloroquine: A Quantum Theory of Atoms in MoleculesâDensity Functional Theory Investigation of the Hydrated Dihydrogen Phosphate Salt from the 103 K Xâray Structure - Crystal Growth & Design - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 4-Chloroquinoline-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective on Solubility

Molecular Structure and Physicochemical Properties

4-Chloroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2][3] Its structure, featuring a quinoline core substituted with a chloro group at the 4-position and a carboxylic acid at the 2-position, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 207.61 g/mol | [1][2][3] |

| CAS Number | 15733-82-1 | [2][3] |

The presence of the carboxylic acid group is the primary determinant of its pH-dependent aqueous solubility, while the chloro-substituted quinoline ring contributes to its overall lipophilicity and potential for solubility in organic solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its acidic nature and the polarity of the solvent.

pH-Dependent Aqueous Solubility

The carboxylic acid moiety of this compound is a proton donor. The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is dictated by the pH of the aqueous medium and the pKa of the compound.

The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship:

pH = pKa + log([A⁻]/[HA])

Where:

-

[HA] is the concentration of the un-ionized acid.

-

[A⁻] is the concentration of the ionized carboxylate.

At a pH below the pKa, the un-ionized, less soluble form predominates. As the pH rises above the pKa, the ionized carboxylate form becomes dominant, leading to a significant increase in aqueous solubility.

Expert Insight: The chloro group at the 4-position exerts a significant electron-withdrawing inductive effect, which stabilizes the carboxylate anion formed upon deprotonation. This stabilization facilitates the release of the proton, thereby increasing the acidity of the molecule (i.e., lowering its pKa) relative to its non-chlorinated analog.[5][6][7][8] Understanding this structure-acidity relationship is crucial for predicting the pH range in which solubility will be most dramatically affected.

Solubility in Organic Solvents

The general principle of "like dissolves like" is a useful guide for predicting solubility in organic solvents. The quinoline core of this compound is aromatic and relatively nonpolar, suggesting solubility in a range of organic solvents. However, the polar carboxylic acid group can form hydrogen bonds, which will influence its interaction with different solvent types.[9]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating both the quinoline ring and the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and are often excellent solvents for carboxylic acids.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the presence of the polar carboxylic acid group.

Experimental Determination of Solubility